Epelmycin A
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Overview
Description
Epelmycin A is a natural product found in Streptomyces purpurascens and Streptomyces violaceus with data available.
Scientific Research Applications
Cancer Stem Cell Inhibition
Research has shown that certain compounds, like salinomycin, demonstrate selective toxicity for breast cancer stem cells (CSCs) compared to standard chemotherapeutic drugs like paclitaxel. These compounds reduce the proportion of CSCs significantly, thereby inhibiting tumor growth and inducing increased epithelial differentiation of tumor cells. This approach, focusing on epithelial CSC-specific toxicity, offers a promising direction in cancer treatment (Gupta et al., 2009).
Agricultural Applications
Studies on non-medical application antibiotics such as lucensomycin and tetramycins have shown that these compounds exhibit growth-promoting activities. They are considered eco-friendly biopreparations with potential applications in increasing agricultural crop yields (Boikova et al., 2019).
Environmental Impact
Research comparing the effects of piscicides like rotenone and antimycin on macroinvertebrate diversity in streams has revealed that antimycin A, similar to epelmycin A, has minimal effects on macroinvertebrate diversity. This indicates a lesser environmental impact compared to other piscicides, making it a more eco-friendly option in aquatic ecosystems (Hamilton et al., 2009).
Apoptotic Effects in Cellular Models
This compound, similar to antimycin A, an inhibitor of electron transport in mitochondria, has been used as a reactive oxygen species (ROS) generator in biological systems. Studies have shown that these compounds can induce apoptosis in cellular models, highlighting their potential application in studying cellular processes and in therapeutic interventions (Park et al., 2007).
Veterinary Applications
Research into the effects of eucalyptus powder, antibiotics, and probiotics on broiler chickens indicates that certain antibiotics can improve performance and immune response in poultry. This suggests potential applications of this compound-like compounds in veterinary medicine to enhance animal health and productivity (Mashayekhi et al., 2018).
Properties
CAS No. |
107807-25-0 |
---|---|
Molecular Formula |
C18H26Mn 10* |
Molecular Weight |
811.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-26(31-32(35(42)41(50)52-7)39(49)33-34(38(31)48)37(47)30-21(36(33)46)10-9-11-24(30)45)57-29-16-22(43(5)6)40(20(4)55-29)58-28-15-13-25(19(3)54-28)56-27-14-12-23(44)18(2)53-27/h9-11,18-20,22,25-29,35,40,45,48-49,51H,8,12-17H2,1-7H3 |
InChI Key |
GSCMQULDSZTLKO-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7CCC(=O)C(O7)C)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7CCC(=O)C(O7)C)N(C)C)O |
Synonyms |
epelmycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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